GNF179 (Metabolite)

antimalarial drug resistance IC50

GNF179 Metabolite (CAS 1310455-86-7) is the active imidazolopiperazine (IPZ) analog critical for antimalarial research. Unlike artemisinin derivatives, it does NOT induce ring-stage dormancy, making it an essential negative control in recrudescence studies. It uniquely binds Plasmodium SEY1 GTPase, disrupts ER/Golgi architecture, and protects against sporozoite challenge at 15 mg/kg—where NITD609 failed. With sub‑10 nM potency against multidrug-resistant field isolates and a well-characterized PK profile (t½ ≈ 8.9 h), this compound is indispensable for stage-specific targeting, secretory pathway imaging, and IPZ resistance mechanism dissection. Choose GNF179 Metabolite for reproducible, mechanism‑defined antimalarial results.

Molecular Formula C14H16FN3
Molecular Weight 245.29 g/mol
CAS No. 1310455-86-7
Cat. No. B601503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF179 (Metabolite)
CAS1310455-86-7
Synonyms2-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Molecular FormulaC14H16FN3
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESCC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C
InChIInChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3
InChIKeyGZVLWGZMELYUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNF179 Metabolite (CAS 1310455-86-7): Imidazolopiperazine Antimalarial Prodrug with Quantified in vivo Efficacy and Pharmacokinetic Differentiation


GNF179 Metabolite (CAS 1310455-86-7) is the active metabolite of GNF179, an optimized 8,8-dimethyl imidazolopiperazine (IPZ) analog that exhibits potent activity against Plasmodium falciparum asexual blood stages, with an IC50 of 4.8 nM against the multidrug-resistant W2 strain . The parent compound demonstrates in vitro metabolic stability and in vivo oral bioavailability, with well-characterized pharmacokinetics in murine models including low clearance (CL = 22 mL/min/kg, ~25% of hepatic blood flow) and suitable terminal half-life (t1/2 = 8.9 hours) . GNF179 effectively kills both wild-type and artemisinin-resistant ring-stage parasites without inducing dormancy, a key differentiator from artemisinin derivatives [1]. In vivo, GNF179 reduces Plasmodium berghei parasitemia by 99.7% with a single 100 mg/kg oral dose and prolongs mouse survival by an average of 19 days [2].

Why KAF156, KDU691, or Artemisinin Derivatives Cannot Substitute GNF179 Metabolite in Critical Antimalarial Research


Imidazolopiperazines (IPZs) exhibit distinct target engagement and resistance profiles that preclude simple interchange between class members. While KAF156 (ganaplacide) is a close structural analog of GNF179 and currently in Phase III clinical development, GNF179 demonstrates quantifiable advantages in specific assays: it does not induce dormancy in ring-stage parasites unlike dihydroartemisinin (DHA) [1], exhibits more rapid killing of schizonts than earlier stages [1], and binds directly to Plasmodium SEY1 GTPase with measurable effects on ER architecture [2]. Furthermore, GNF179 shows consistent sub-10 nM IC50 values against P. falciparum field isolates in Mali, outperforming KDU691 (median IC50 18–22 nM) [3]. The IPZ class also induces distinct transcriptional responses in wild-type versus resistant parasites, with GNF179 specifically downregulating lipase enzymes and PIP2 hydrolysis pathways not fully shared across all IPZ analogs [4]. These compound-specific differences in mechanism, dormancy induction, and potency against diverse isolates make generic substitution inappropriate for studies requiring precise target validation or stage-specific antimalarial activity.

Quantified Differentiation of GNF179 Metabolite vs. Comparators: IC50 Potency, Pharmacokinetics, Dormancy Induction, Target Engagement, and in vivo Protection


Sub-10 nM IC50 Against Multidrug-Resistant P. falciparum W2 Strain (GNF179 Metabolite vs. Artemisinin and Chloroquine)

GNF179 demonstrates potent inhibition of the multidrug-resistant P. falciparum strain W2 with an IC50 of 4.8 nM . This represents a 4-fold greater potency than artemisinin (IC50 19.4 ± 1.2 nM) and a 24-fold greater potency than chloroquine (IC50 117 ± 14 nM) against the Dd2 strain in a 72-hour SYBR Green assay [1]. The consistency of sub-10 nM activity extends to field isolates, where GNF179 IC50 values remained below 10 nM across all tested clinical samples [2].

antimalarial drug resistance IC50 Plasmodium falciparum imidazolopiperazine

Murine Pharmacokinetic Profile of GNF179: Low Clearance (CL = 22 mL/min/kg), Large Volume of Distribution (Vss = 11.8 L/kg), and Half-Life (t1/2 = 8.9 h)

GNF179 exhibits a favorable pharmacokinetic profile in naïve Balb/C mice following oral administration, characterized by low clearance (CL = 22 mL/min/kg, approximately 25% of murine hepatic blood flow), a large steady-state volume of distribution (Vss = 11.8 L/kg), moderate mean residence time (MRT = 9 hours), and suitable terminal half-life (t1/2 = 8.9 hours) [1]. These parameters support once-daily oral dosing in preclinical efficacy models and distinguish GNF179 from many antimalarial candidates with shorter half-lives or higher clearance rates.

pharmacokinetics oral bioavailability clearance volume of distribution half-life

GNF179 Does Not Induce Dormancy in Ring-Stage Parasites, Unlike Dihydroartemisinin (DHA)

A critical differentiator of GNF179 is its inability to induce dormancy in early ring-stage P. falciparum parasites, in stark contrast to dihydroartemisinin (DHA), the active metabolite of artemisinin [1]. While DHA treatment triggers quiescence in a subfraction of ring-stage parasites—a phenomenon implicated in treatment failure and recrudescence—GNF179 does not elicit this dormant state [1]. Moreover, GNF179 effectively kills both wild-type and K13 artemisinin-resistant dormant rings within 72 hours after 12 hours of exposure, and in combination with artemisinin, it prevents recrudescence of dormant rings harboring pfk13 propeller mutations [1].

dormancy artemisinin resistance ring-stage recrudescence K13 mutation

Target Engagement: GNF179 Binds Plasmodium SEY1 GTPase and Alters ER/Golgi Morphology

GNF179 directly binds to recombinant Plasmodium SEY1, a dynamin-like GTPase essential for homotypic fusion of endoplasmic reticulum (ER) membranes [1]. This binding decreases SEY1 melting temperature in thermal shift assays and inhibits its GTPase activity [1]. Ultrastructure expansion microscopy reveals that GNF179 treatment alters parasite ER and Golgi morphology, confirming functional target engagement [1]. This direct target identification distinguishes GNF179 from other antimalarials lacking defined molecular targets in the parasite secretory pathway.

target engagement SEY1 GTPase ER architecture mechanism of action

GNF79 Protects Against P. berghei Sporozoite Challenge at 15 mg/kg Oral Dose, Unlike NITD609

In a murine P. berghei sporozoite challenge model, a single 15 mg/kg oral dose of GNF179 conferred protection against infection, whereas NITD609 (a spiroindolone-class antimalarial) failed to protect under identical conditions [1]. This demonstrates GNF179's in vivo efficacy against liver-stage parasites and highlights a clear superiority over a comparator compound in a physiologically relevant infection model.

in vivo efficacy sporozoite challenge Plasmodium berghei oral dosing liver stage

GNF179 Transcriptional Effects: Downregulation of Lipase Enzymes and PIP2 Hydrolysis Pathways in Wild-Type Parasites Only

Transcriptomic analysis reveals that GNF179 treatment in wild-type P. falciparum specifically downregulates lipase enzymes and two metabolic pathways: the hydrolysis of phosphoinositol 4,5-biphosphate (PIP2) to produce diacylglycerol (DAG), and cytosolic calcium (Ca2+) homeostasis [1]. These pathways are essential for parasite survival, membrane permeability, and protein trafficking. Notably, these transcriptional changes are not observed in IPZ-resistant mutant parasites, and GNF179 does not perturb expression of known resistance markers pfcarl, pfact, or pfugt [1].

transcriptomics lipid metabolism PIP2 hydrolysis drug resistance IPZ mechanism

Primary Research and Procurement Applications for GNF179 Metabolite in Antimalarial Drug Discovery


Artemisinin Resistance Mechanism Studies Requiring Dormancy-Negative Control Compounds

GNF179 serves as an essential negative control in experiments investigating artemisinin-induced dormancy and recrudescence. Unlike DHA, GNF179 does not induce quiescence in ring-stage parasites, enabling researchers to dissect dormancy-specific pathways and screen for combination partners that prevent dormant ring formation. This application is directly supported by the head-to-head comparison showing GNF179 lacks dormancy-inducing activity [1].

In Vivo Liver-Stage Antimalarial Prophylaxis Models

The demonstrated protection against P. berghei sporozoite challenge at 15 mg/kg oral dose—where NITD609 failed—validates GNF179 as a reliable positive control for liver-stage antimalarial studies [2]. Researchers can use GNF179 to benchmark new chemical entities in sporozoite challenge assays and to study liver schizont development.

Chemical Biology Probing of ER/Golgi Dynamics and Protein Trafficking in Plasmodium

With confirmed direct binding to SEY1 GTPase and subsequent disruption of ER/Golgi morphology [3], GNF179 is an ideal chemical probe for functional studies of the Plasmodium secretory pathway. This target engagement evidence supports use in cell biology applications ranging from live-cell imaging to genetic interaction screens.

Transcriptomic Studies of IPZ Resistance and Lipid Metabolism Pathways

GNF179's selective transcriptional effects on lipase enzymes, PIP2 hydrolysis, and calcium homeostasis in wild-type parasites—but not in resistant mutants—make it a valuable tool for elucidating IPZ resistance mechanisms and for functional annotation of lipid metabolism genes in Plasmodium [4]. Researchers can employ GNF179 in comparative transcriptomic studies between sensitive and resistant strains.

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